4-hydroxyisothiazole-3-carboxylic acid
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Overview
Description
4-Hydroxy-1,2-thiazole-3-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound is characterized by the presence of a hydroxyl group at the 4th position and a carboxylic acid group at the 3rd position of the thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory and analgesic activity .
Action Environment
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-thiazole-3-carboxylic acid typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by hydroxylation and carboxylation reactions .
Industrial Production Methods
Industrial production of 4-Hydroxy-1,2-thiazole-3-carboxylic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2-thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
4-Hydroxy-1,2-thiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxylic acid: Similar structure but lacks the hydroxyl group at the 4th position.
4-Hydroxy-1,2,3-triazole: Contains a triazole ring instead of a thiazole ring but has similar functional groups.
Uniqueness
4-Hydroxy-1,2-thiazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the thiazole ring, which can influence its reactivity and biological activity.
Biological Activity
4-Hydroxyisothiazole-3-carboxylic acid (HICA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups on an isothiazole ring. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is C4H5N1O3S1, with a molecular weight of approximately 161.16 g/mol.
HICA exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : HICA has been shown to inhibit certain enzymes, which can lead to anti-inflammatory effects. For instance, it may interact with cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
- Antimicrobial Activity : Research indicates that HICA possesses antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
- Interaction with Biological Targets : The compound can bind to specific receptors or proteins in biological systems, influencing cellular signaling pathways.
1. Anti-inflammatory Properties
Studies have demonstrated that HICA exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in animal models by inhibiting the expression of inflammatory cytokines and mediators.
2. Antimicrobial Effects
HICA has been tested against a range of bacteria and fungi. Its antimicrobial efficacy is attributed to its ability to disrupt cellular functions in pathogens, making it a candidate for developing new antimicrobial agents.
3. Antioxidant Activity
The compound also displays antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Research Findings and Case Studies
Numerous studies have focused on the biological activity of HICA:
- Study on Anti-inflammatory Effects : A study published in Phytotherapy Research demonstrated that HICA significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro tests revealed that HICA exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial compound .
- Oxidative Stress Mitigation : Another research paper highlighted HICA's ability to scavenge free radicals, suggesting its role in reducing oxidative stress in neuronal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of HICA, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyl and carboxylic acid groups | Anti-inflammatory, antimicrobial |
4-Hydroxy-1,2-thiazole-3-carboxylic acid | Similar thiazole structure | Antimicrobial, antifungal |
Thiazole-4-carboxylic acid | Lacks hydroxyl group | Limited biological activities |
Properties
IUPAC Name |
4-hydroxy-1,2-thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJHLSZIKSJOJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623248 |
Source
|
Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178316-76-2 |
Source
|
Record name | 4-Hydroxy-1,2-thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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